N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide
CAS No.: 870838-52-1
Cat. No.: VC2878272
Molecular Formula: C9H7BrF3NO2
Molecular Weight: 298.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870838-52-1 |
|---|---|
| Molecular Formula | C9H7BrF3NO2 |
| Molecular Weight | 298.06 g/mol |
| IUPAC Name | N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C9H7BrF3NO2/c1-16-7-4-5(10)2-3-6(7)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
| Standard InChI Key | UVYVBQRJKKBAHG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)Br)NC(=O)C(F)(F)F |
| Canonical SMILES | COC1=C(C=CC(=C1)Br)NC(=O)C(F)(F)F |
Introduction
| Property | Value |
|---|---|
| Common Name | N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide |
| CAS Number | 870838-52-1 |
| Molecular Formula | C₉H₇BrF₃NO₂ |
| Molecular Weight | 298.06 g/mol |
| MDL Number | MFCD28101534 |
| Standard InChI | InChI=1S/C9H7BrF3NO2/c1-16-7-4-5(10)2-3-6(7)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
| Standard InChIKey | UVYVBQRJKKBAHG-UHFFFAOYSA |
The compound's structure features a phenyl ring with three substituents: a bromine atom at the 4-position, a methoxy group at the 2-position, and a trifluoroacetamide group attached to the nitrogen atom. This specific arrangement of functional groups contributes to the compound's unique chemical properties and reactivity .
Synthesis and Chemical Reactions
Chemical Reactivity
N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide exhibits chemical reactivity characteristic of its functional groups. The compound contains several reactive sites that can participate in various chemical transformations:
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The trifluoroacetamide group (-NHCOCF₃) can undergo hydrolysis under basic or acidic conditions to reveal the free amine, making this group useful as a protecting group in multistep syntheses.
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The bromine substituent at the 4-position of the aromatic ring can participate in various metal-catalyzed coupling reactions, such as Suzuki, Stille, or Negishi couplings, allowing for further functionalization of the molecule.
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The methoxy group at the 2-position can potentially undergo O-demethylation reactions under specific conditions, providing access to the corresponding phenol derivative.
These reactive sites make N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide a versatile building block for the synthesis of more complex molecules with specific structural features.
Applications and Research Uses
Role in Chemical Synthesis
The specific role of N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide in chemical synthesis stems from its functional groups and their reactivity. The trifluoroacetamide group can serve as a protecting group for the amino functionality, while the bromine substituent provides a handle for further functionalization through various cross-coupling reactions.
In the context of pharmaceutical research, compounds containing trifluoromethyl groups have gained significant attention due to their ability to enhance the pharmacokinetic properties of drug candidates. The trifluoromethyl group can increase lipophilicity, enhance metabolic stability, and improve binding affinity to target proteins.
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